2-azido-N-(2,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azido-N-(2,4-dimethoxyphenyl)acetamide is a biochemical compound with the molecular formula C10H12N4O3 and a molecular weight of 236.23 g/mol . This compound is primarily used in proteomics research and is known for its azido functional group, which is a linear, polyatomic anion consisting of three nitrogen atoms.
Preparation Methods
The synthesis of 2-azido-N-(2,4-dimethoxyphenyl)acetamide typically involves the reaction of 2,4-dimethoxyaniline with chloroacetyl chloride to form an intermediate, which is then treated with sodium azide to introduce the azido group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.
Chemical Reactions Analysis
2-azido-N-(2,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-azido-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-azido-N-(2,4-dimethoxyphenyl)acetamide involves its azido group, which can undergo various chemical transformations. In biological systems, the azido group can react with alkyne-containing molecules to form stable triazoles, facilitating the study of biomolecular interactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-azido-N-(2,4-dimethoxyphenyl)acetamide can be compared with other azido compounds, such as:
2-azido-N-(3,4-dimethoxyphenyl)acetamide: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in reactivity and applications.
This compound: Another isomer with different substitution patterns, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for particular applications in research and industry.
Properties
IUPAC Name |
2-azido-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-16-7-3-4-8(9(5-7)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVABHEWIXTXDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.